2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclododecyl-TMD, is an organic compound with a unique structure. It is a cyclic, aliphatic borane that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and catalysis. Cyclododecyl-TMD is a versatile compound that has been used for a variety of purposes, and its unique structure gives it a range of advantages over other boranes.
Scientific Research Applications
Allylating Reagent for Synthesis
This compound is used as an allylating reagent for the preparation of homoallylic alcohols and amines. It's characterized by NMR techniques and can be purified by distillation. Its solubility in organic solvents like CH2Cl2 and THF makes it versatile for chemical synthesis (Ramachandran & Gagare, 2010).
Structural Characterization and Vibrational Properties
The compound has been extensively studied for its structural and vibrational properties using techniques like X-ray diffraction and DFT calculations. This helps in understanding its conformation and molecular structure, crucial for its application in chemical synthesis (Wu, Chen, Chen, & Zhou, 2021).
Role in Density Functional Theory (DFT) Studies
It serves as a key material in DFT studies for analyzing molecular structures. Such studies are important for predicting chemical reactivity and properties, which are essential in material science and pharmaceutical research (Liao, Liu, Wang, & Zhou, 2022).
Applications in Borylation and Suzuki-Miyaura Coupling Reactions
This compound is utilized in borylation reactions and Pd-catalyzed Suzuki-Miyaura coupling reactions. These reactions are fundamental in organic synthesis, especially in the pharmaceutical industry for the production of complex molecules (Takagi & Yamakawa, 2013).
Use in Molecular Solar Thermal Energy Storage
The compound is also researched in the context of molecular solar thermal (MOST) energy storage, where it is used as a building block for borylated norbornadienes. This application demonstrates its potential in renewable energy technologies (Schulte & Ihmels, 2022).
Contribution to Crystallography and Material Science
Its role in crystallography and material science is significant, as the compound's polymorphic and co-crystalline forms have been studied. These studies contribute to the understanding of molecular interactions and stability, which are key in the development of new materials (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).
properties
IUPAC Name |
2-(cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BO2/c1-17(2)18(3,4)21-19(20-17)16-14-12-10-8-6-5-7-9-11-13-15-16/h14H,5-13,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSWZOSRAMYLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743680 | |
Record name | 2-(Cyclododec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70700889 | |
CAS RN |
1041002-96-3 | |
Record name | 2-(Cyclododec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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